N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide
Description
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a tetrahydrobenzo[b]thiophene derivative characterized by a cyano group at position 3, a methyl group at position 6, and a 3-tosylpropanamide substituent at the 2-position of the bicyclic scaffold. The tetrahydrobenzo[b]thiophene core provides a rigid, partially saturated framework that enhances conformational stability, while the electron-withdrawing cyano and sulfonyl groups influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-13-3-6-15(7-4-13)27(24,25)10-9-19(23)22-20-17(12-21)16-8-5-14(2)11-18(16)26-20/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKBWQUCHFIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that includes the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the tosyl group. The synthetic pathway typically utilizes commercially available reagents and standard laboratory techniques such as refluxing and chromatography to purify the final product.
1. Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on various enzymes:
- 5-Lipoxygenase (5-LOX) : Molecular docking studies suggest that this compound can act as a potent inhibitor of 5-LOX, which is involved in inflammatory processes. The binding affinity indicates potential for further optimization and development as an anti-inflammatory agent .
- JNK Kinases : Another study identified related compounds as selective inhibitors of JNK2 and JNK3 kinases. These kinases are critical in mediating cellular stress responses and inflammation. Compounds similar to this compound showed promising inhibitory activity with pIC50 values around 6.5 to 6.7 against JNK2 and JNK3 .
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated through both in vitro and in silico methods. The molecular docking studies indicated that it effectively interacts with key inflammatory pathways, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Case Study 1: Inhibition of 5-LOX
In a recent study focusing on the anti-inflammatory properties of related compounds, it was found that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibited significant inhibition of 5-LOX activity. This inhibition was quantified using enzyme assays where lower IC50 values indicated higher potency .
Case Study 2: Selectivity in Kinase Inhibition
A series of experiments involving structural modifications to the compound revealed that certain substitutions enhanced selectivity for JNK2 and JNK3 over other MAPK family members like JNK1 and p38α. This selectivity is crucial for minimizing side effects in therapeutic applications .
Research Findings Summary
| Biological Activity | Target Enzyme | IC50/pIC50 | Notes |
|---|---|---|---|
| Inhibition | 5-Lipoxygenase | Not specified | Potential anti-inflammatory agent |
| Inhibition | JNK2 | pIC50 6.5 | Selective against MAPK family |
| Inhibition | JNK3 | pIC50 6.7 | Unique binding mode confirmed via X-ray |
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its 3-tosylpropanamide side chain, distinguishing it from other tetrahydrobenzo[b]thiophene derivatives. Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The cyano group at position 3 is conserved across analogs, enhancing electrophilic reactivity for further functionalization .
- Side-Chain Diversity : The 3-tosylpropanamide group introduces a sulfonyl moiety, which may improve metabolic stability compared to acetamide or benzamide derivatives .
- Ring Substituents: Methyl at position 6 (vs.
Preparation Methods
Core Structure Synthesis via Gewald Reaction
Reaction Mechanism and Substrate Selection
The tetrahydrobenzo[b]thiophene framework is synthesized through a one-pot Gewald reaction, which combines:
- 4-Methylcyclohexanone (6-methyl group precursor)
- Elemental sulfur (S$$_8$$)
- Ethyl cyanoacetate (3-cyano group precursor)
The reaction proceeds under basic conditions (morpholine or piperidine) at 80–100°C for 6–12 hours. Cyclohexanone derivatives undergo keto-enol tautomerization, enabling nucleophilic attack by sulfur and subsequent cyclization with the cyanoacetate.
Table 1: Gewald Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Base | Morpholine | 75–85% |
| Temperature | 90°C | Δ±5% |
| Solvent | Ethanol | — |
| Reaction Time | 8 hours | — |
Isolation and Characterization of 2-Amino-3-Cyano-6-Methyl-4,5,6,7-Tetrahydrobenzo[b]thiophene
The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate = 4:1). Key characterization data:
- FT-IR : NH$$_2$$ stretching (3360, 3280 cm$$^{-1}$$), C≡N (2215 cm$$^{-1}$$)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.25 (s, 3H, CH$$3$$), 1.65–2.10 (m, 4H, cyclohexene), 2.85 (br s, 2H, NH$$2$$), 3.30 (t, 2H, SCH$$2$$)
- Mass Spec : [M+H]$$^+$$ m/z = 235.1
Amide Functionalization with 3-Tosylpropanoyl Chloride
Acylation Protocol
The 2-amino group undergoes nucleophilic acylation using freshly prepared 3-tosylpropanoyl chloride:
- Acid Chloride Synthesis : 3-Tosylpropanoic acid (1.2 eq) reacts with thionyl chloride (3 eq) in anhydrous dichloromethane (DCM) under reflux (2 hours).
- Coupling Reaction : The amine intermediate (1 eq) is treated with the acid chloride (1.1 eq) and triethylamine (2 eq) in DCM at 0°C → room temperature (12 hours).
Table 2: Acylation Reaction Performance
| Condition | Value | Impact on Yield |
|---|---|---|
| Stoichiometry | 1.1:1 (Cl:amine) | Maximizes to 78% |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature Ramp | 0°C → 25°C | Reduces side products |
Purification and Final Product Analysis
Post-reaction workup includes washing (5% HCl, saturated NaHCO$$_3$$, brine) and column chromatography (gradient elution: hexane → ethyl acetate). Critical analytical data for N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide:
- Melting Point : 162–164°C
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.28 (s, 3H, CH$$3$$), 2.42 (s, 3H, Tosyl-CH$$3$$), 3.15 (t, 2H, COCH$$2$$), 7.48–7.82 (m, 4H, Tosyl-Ar)
- HPLC Purity : 98.6% (C18 column, MeCN:H$$_2$$O = 70:30)
Alternative Synthetic Routes and Comparative Analysis
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
As an alternative to acid chlorides, 3-tosylpropanoic acid can be activated using DCC/HOBt in tetrahydrofuran (THF). While this method avoids handling corrosive chlorides, it requires stringent moisture control and yields 5–10% lower than the acid chloride route.
Solid-Phase Synthesis Considerations
Immobilization of the amine intermediate on Wang resin enables iterative coupling, though scalability remains challenging. Reported resin-bound yields: ≤65%.
Table 3: Method Comparison for Amide Bond Formation
| Method | Yield | Practicality | Scalability |
|---|---|---|---|
| Acid Chloride | 78% | High | Industrial |
| DCC/HOBt | 70% | Moderate | Lab-scale |
| Solid-Phase | 65% | Low | Microscale |
Challenges and Mitigation Strategies
Regioselectivity in Gewald Reaction
Competitive formation of 5-methyl regioisomers is suppressed by:
Tosyl Group Stability
The electron-withdrawing tosyl moiety necessitates:
- Exclusion of strong bases (e.g., NaOH) during workup
- Use of amber glassware to prevent photodegradation
Cyanohydrin Formation Risk
The 3-cyano group’s susceptibility to hydrolysis is mitigated by:
- Anhydrous conditions during acylation
- Buffered aqueous washes (pH 6–7)
Industrial-Scale Production Feasibility
Cost-Benefit Analysis of Key Reagents
| Reagent | Cost per kg | Process Criticality |
|---|---|---|
| 4-Methylcyclohexanone | $120 | High |
| 3-Tosylpropanoic acid | $980 | High |
| Morpholine | $45 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
